tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a piperidine ring substituted with a tert-butyl group and a 1H-1,2,3-triazol-5-yl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or piperidine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or hydrogen bonds, influencing the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
Uniqueness
tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate is unique due to its combination of a triazole ring and a
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(2H-triazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(8-16)10-7-13-15-14-10/h7,9H,4-6,8H2,1-3H3,(H,13,14,15) |
InChI Key |
QNDXMACKZFCFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=C2 |
Origin of Product |
United States |
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